An In-depth Technical Guide to the Synthesis of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
An In-depth Technical Guide to the Synthesis of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
Abstract
This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a valuable organophosphorus compound with applications in catalysis and organic synthesis.[1][2] The primary synthetic route detailed herein is the hydrophosphination of 1,1-diphenyl-1-propyne with dicyclohexylphosphine. This document offers in-depth, step-by-step protocols for the preparation of the key precursor, dicyclohexylphosphine, and the final product. Furthermore, it delves into the underlying reaction mechanisms, supported by scientific literature, and presents key experimental data in a clear and accessible format. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is a tertiary phosphine that has garnered interest as a ligand in coordination chemistry and catalysis.[2] Its structure, featuring bulky cyclohexyl groups and a substituted vinyl moiety, imparts unique steric and electronic properties to metal complexes, influencing their catalytic activity and selectivity. The synthesis of such specialized phosphine ligands is crucial for the advancement of catalytic processes, including cross-coupling reactions and asymmetric synthesis.
The most direct and atom-economical approach to vinylphosphines like the target compound is through the hydrophosphination of alkynes.[3][4] This method involves the addition of a P-H bond across a carbon-carbon triple bond. This guide will focus on a plausible synthetic strategy based on this well-established reaction class.
Synthesis of the Precursor: Dicyclohexylphosphine
The synthesis of the target molecule commences with the preparation of the key secondary phosphine, dicyclohexylphosphine. A common and effective method involves the reaction of a Grignard reagent with a phosphorus source, followed by reduction.
Experimental Protocol: Synthesis of Dicyclohexylphosphine Oxide
This procedure is adapted from a reported synthesis.[5]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Chlorocyclohexane
-
Diethyl ether (dry)
-
Tetrahydrofuran (THF, dry)
-
Diethyl phosphite
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), charge a two-necked round-bottom flask with magnesium turnings and dry diethyl ether.
-
Add a single crystal of iodine to initiate the Grignard reaction, followed by a small amount of chlorocyclohexane.
-
Once the reaction begins (as evidenced by a color change and gentle reflux), add the remaining chlorocyclohexane dropwise, dissolved in dry diethyl ether, to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture to ensure complete formation of the cyclohexylmagnesium chloride.
-
Cool the reaction mixture in an ice bath and dilute with dry THF.
-
Slowly add a solution of diethyl phosphite in dry THF to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with an aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude dicyclohexylphosphine oxide can be purified by distillation or recrystallization to yield a white solid.
Experimental Protocol: Reduction of Dicyclohexylphosphine Oxide to Dicyclohexylphosphine
Materials:
-
Dicyclohexylphosphine oxide
-
Trichlorosilane
-
Toluene (dry)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve dicyclohexylphosphine oxide in dry toluene.
-
Cool the solution in an ice bath.
-
Slowly add trichlorosilane dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This quenching is highly exothermic and produces hydrogen gas.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain dicyclohexylphosphine. Due to its air-sensitivity, it is best to use it immediately or store it under an inert atmosphere.[6]
Synthesis of Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
The core of the synthesis is the hydrophosphination of 1,1-diphenyl-1-propyne with the freshly prepared dicyclohexylphosphine. This reaction can be catalyzed by various metal complexes or initiated by radical initiators.[3][4] Below is a general protocol for a metal-catalyzed approach.
Experimental Protocol
Materials:
-
Dicyclohexylphosphine
-
1,1-Diphenyl-1-propyne
-
Transition metal catalyst (e.g., a palladium or nickel complex)
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,1-diphenyl-1-propyne and the chosen catalyst in the anhydrous solvent.
-
To this solution, add dicyclohexylphosphine via syringe.
-
Heat the reaction mixture to the desired temperature (this will be dependent on the specific catalyst used) and stir for the required reaction time. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel under an inert atmosphere to yield dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane.
Reaction Mechanism and Stereoselectivity
The hydrophosphination of alkynes can proceed through several mechanisms depending on the catalyst and reaction conditions.[7][8] In the case of a transition metal-catalyzed reaction, a common pathway involves the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination of the product.[4]
The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical consideration. For a terminal alkyne, the addition of the phosphine group can occur at either the terminal or internal carbon. With an internal alkyne like 1,1-diphenyl-1-propyne, the addition of the phosphine group to the 2-position is expected due to steric hindrance from the two phenyl groups at the 1-position.
The stereoselectivity of the addition can be either syn or anti, leading to the E or Z isomer of the product, respectively. The stereochemical outcome is often dependent on the specific catalyst system employed.[3]
Visualization of the Synthetic Workflow
Synthesis of Dicyclohexylphosphine
Caption: Workflow for the synthesis of dicyclohexylphosphine.
Synthesis of the Target Compound
Caption: Final hydrophosphination step to yield the target phosphine.
Data Summary
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Dicyclohexylphosphine | C₁₂H₂₃P | 198.30 | Colorless liquid | 829-84-5[6] |
| 1,1-Diphenyl-1-propyne | C₁₅H₁₂ | 192.26 | White to off-white solid | 3536-96-7 |
| Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | C₂₇H₃₅P | 390.54 | Not specified | 384842-24-4[9] |
Conclusion
The synthesis of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be effectively achieved through a two-stage process. The initial preparation of dicyclohexylphosphine, a critical precursor, is followed by a metal-catalyzed hydrophosphination of 1,1-diphenyl-1-propyne. The choice of catalyst and reaction conditions will be crucial in determining the yield and stereoselectivity of the final product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and other structurally related vinylphosphines for applications in catalysis and beyond.
References
-
Rabinowitz, R., & Pellon, J. (1961). Phosphorus-Containing Monomers. I. The Synthesis of Vinyl Phosphines, Oxides, Sulfides, and Phosphonium Compounds. The Journal of Organic Chemistry, 26(11), 4623–4626. [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for hydrophosphination of diphenylacetylene by pre-catalyst 1, showing formation of active species 2. Retrieved from [Link]
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Murray State's Digital Commons. (2019). NUCLEOPHILIC PHOSPHINE ADDITION: EXPLORATION OF NOVEL ALKYNE TRANSFORMATIONS. Retrieved from [Link]
- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.
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ChemRxiv. (2022). REVIEW Metal-Catalyzed Hydrophosphination. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed catalytic cycle for the hydrophosphination of diphenylacetylene by lithium aluminate [ⁱBu3Al(PPh2)Li(THF)3] (31) and molecular structure of 31. Retrieved from [Link]
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AIP Publishing. (2008). Vinylphosphine-borane: Synthesis, gas phase infrared spectroscopy, and quantum chemical vibrational calculations. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation of phosphines through C–P bond formation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrophosphination optimization process using phenylacetylene, HPPh2.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Markovnikov-addition of H-phosphonates to terminal alkynes under metal- and solvent-free conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic hydrophosphination of phenylacetylene with PhPH2 and Ph2PH. Retrieved from [Link]
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Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Vinylphosphonium and 2-aminovinylphosphonium salts - Preparation and applications in organic synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Terminal Alkyne Activation by Frustrated and Classical Lewis Acid/Phosphine Pairs. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Retrieved from [Link]
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PubChem. (n.d.). Dicyclohexyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane; (2'-amino-(1,1'-biphenyl)-2-yl)palladio methanesulfonate. Retrieved from [Link]
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PubChem. (n.d.). Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]phenyl]phosphane;palladium. Retrieved from [Link]
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CHEM 109A. (2018). Lecture notes. Retrieved from [Link]
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